molecular formula C12H16N2OS B2400589 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one CAS No. 2034430-43-6

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one

Cat. No.: B2400589
CAS No.: 2034430-43-6
M. Wt: 236.33
InChI Key: RIFMJBWSEAYJFO-UHFFFAOYSA-N
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Description

This compound is a derivative of thienopyridine . Thienopyridines are a class of compounds that contain a thiophene ring fused with a pyridine ring . They are known for their biological and pharmacological activities .


Synthesis Analysis

The synthesis of thienopyridine derivatives has been reported in the literature . In one study, new thienopyridine derivatives were synthesized by the reaction of 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with amino acids . The use of β-amino acids led to thienopyridopyrimidone derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C7H7NOS . It has a molecular weight of 153.20200 . The exact mass is 153.02500 . The LogP value, which is a measure of the compound’s lipophilicity, is 1.04440 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.20200 . The exact mass is 153.02500 . The LogP value is 1.04440 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one derivatives involves complex chemical reactions that yield various substituted and functionalized compounds. These compounds demonstrate significant versatility in their chemical reactions, serving as building blocks for more complex molecules. For instance, the reaction of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with nucleophiles has been explored, demonstrating synthetic applications to derive fused tricyclic derivatives (Goto et al., 1991). Similarly, the versatility of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as a building block for synthesizing 4-substituted 7-azaindole derivatives showcases the compound's potential in creating diverse molecular structures (Figueroa‐Pérez et al., 2006).

Chemical Reactions and Mechanisms

The chemical reactivity of these compounds is further highlighted in studies involving their interaction with various nucleophiles and the formation of complex heterocyclic structures. For example, the 1,3-dipolar addition of specific dipoles to 7-methylthieno[2,3-c]pyridine 1,1-dioxide leads to pyrrolidine derivatives, demonstrating the compound's role in generating novel heterocyclic structures (Fischer & Schneider, 1983).

Potential Applications

The structural and chemical properties of these compounds have implications for various applications, including material science, medicinal chemistry, and catalysis. The synthesis of stable, nonaromatic dithia pyribenzihexaphyrins, incorporating pyridine and thiophene units, illustrates potential applications in material science for developing new macrocyclic compounds with unique electronic properties (Rawat et al., 2021).

Moreover, the exploration of 4,5,6,7-tetrahydrothieno pyridine derivatives for their biological activities suggests their significance in the development of future drugs, further underscoring the compound's relevance in medicinal chemistry (Sangshetti et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the known biological activities of thienopyridines, this compound could potentially be investigated for its pharmacological properties .

Mechanism of Action

Target of Action

It is related toTiclopidine Hydrochloride and Clopidogrel Hydrogen Sulfate , which are known to be Platelet Modifying Agents . These agents typically work by inhibiting platelet aggregation, a crucial step in the formation of blood clots.

Pharmacokinetics

Factors such as its molecular weight and structural properties could influence its pharmacokinetics.

Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-12-5-9(6-13-12)7-14-3-1-11-10(8-14)2-4-16-11/h2,4,9H,1,3,5-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFMJBWSEAYJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3CC(=O)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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